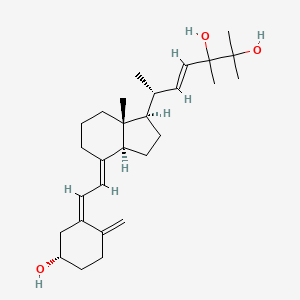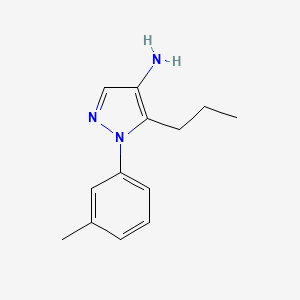
24, 25-Dihydroxy VD2
Descripción general
Descripción
24, 25-Dihydroxy VD2 is a hydroxylated metabolite of Vitamin D2 and a synthetic analog of Vitamin D .
Synthesis Analysis
24, 25-Dihydroxy VD2 is synthesized through the hydroxylation of Vitamin D2 . The process of hydroxylation involves the addition of a hydroxyl group (-OH) to the Vitamin D2 molecule. This process is crucial for the biological activity of Vitamin D2 .Molecular Structure Analysis
The molecular formula of 24, 25-Dihydroxy VD2 is C28H44O3 . It has a molecular weight of 428.65 . The InChI code for 24, 25-Dihydroxy VD2 is 1S/C28H44O3/c1-19-9-12-23 (29)18-22 (19)11-10-21-8-7-16-27 (5)24 (13-14-25 (21)27)20 (2)15-17-28 (6,31)26 (3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ .Physical And Chemical Properties Analysis
24, 25-Dihydroxy VD2 is a solid substance with a white to off-white color . It has a molecular weight of 428.65 . The compound is stored at -20°C, protected from light, and stored under nitrogen .Aplicaciones Científicas De Investigación
Chronic Kidney Disease Management
24,25-Dihydroxy VD2 has been identified as a potential biomarker in Chronic Kidney Disease (CKD) . Studies suggest that the levels of this compound, along with the Vitamin D Metabolite Ratio (VMR), correlate with kidney function and can be used to evaluate metabolic bone disorder (MBD) in CKD patients .
Bone Health and Metabolism
The role of 24,25-Dihydroxy VD2 in bone health is significant. It is involved in the regulation of calcium and phosphate metabolism, which are crucial for maintaining bone density and preventing diseases such as osteoporosis .
Cardiovascular Health
Research indicates that vitamin D metabolites, including 24,25-Dihydroxy VD2, may influence cardiovascular health . Adequate levels of vitamin D metabolites are associated with a reduced risk of cardiovascular diseases, potentially through the modulation of blood pressure and atherosclerosis .
Immune System Regulation
24,25-Dihydroxy VD2 plays a role in the immune system , particularly in autoimmune diseases. Vitamin D status is linked to immune cell function, and adequate levels may help modulate the immune response against infections and reduce the risk of autoimmune conditions .
Cancer Research
In the field of oncology , 24,25-Dihydroxy VD2 is being studied for its potential effects on various cancers. It is thought to influence cell proliferation and could be used as a complementary treatment for cancer through direct and indirect biochemical pathways .
Diabetes Management
There is ongoing research into the effects of vitamin D metabolites on diabetes management . Studies are exploring how 24,25-Dihydroxy VD2 might influence glycolipid metabolism and vascular lesions in patients with Type 2 Diabetes Mellitus (T2DM), suggesting a potential role in improving vascular complications associated with diabetes .
Safety and Hazards
Direcciones Futuras
The 24,25-dihydroxyvitamin D [24,25 (OH) 2 D] and vitamin D metabolite ratio (VMR), i.e., the ratio of 24,25 (OH) 2 D to 25-hydroxyvitamin D [25 (OH)D], have emerged as biomarkers of vitamin D level . These biomarkers have shown potential for the detection of metabolic bone disorder (MBD) in patients with chronic kidney disease (CKD) .
Mecanismo De Acción
Target of Action
The primary target of 24,25-Dihydroxy Vitamin D2 is the cytochrome P450 enzyme, 25-hydroxyvitamin D-24-hydroxylase (24-OHase) . This enzyme resides in the mitochondrial membrane and plays a key role in the catabolic breakdown of the active form of vitamin D . It is also suggested that 24,25-Dihydroxy Vitamin D2 plays a key role in the developmental regulation of intramembranous bone formation .
Mode of Action
24,25-Dihydroxy Vitamin D2 interacts with its target, the 24-OHase enzyme, by catalyzing the addition of a hydroxyl group on carbon 24 of the vitamin D secosteroid backbone . When the substrate is the active form of vitamin D, this leads to the production of 1,24,25-trihydroxyvitamin D, the initial reactant in the 24-oxydation pathway that leads to metabolite inactivation .
Biochemical Pathways
The biochemical pathway affected by 24,25-Dihydroxy Vitamin D2 involves successive hydroxylation/oxidation reactions at carbons 24 and 23, followed by cleavage of the secosteroid at the C-23/C-24 bond and subsequent oxidation of the cleaved product to calcitroic acid . This pathway is part of the larger vitamin D metabolism process, which is critical for maintaining calcium homeostasis .
Pharmacokinetics
The pharmacokinetics of 24,25-Dihydroxy Vitamin D2 involves its production from the major circulating metabolite of vitamin D, 25-hydroxyvitamin D (25(OH)D), primarily in the liver . 25(OH)D represents the main body reservoir and transport form of vitamin D, being stored in adipose tissue and tightly bound by a transport protein while in circulation .
Result of Action
The action of 24,25-Dihydroxy Vitamin D2 results in the production of 1,24,25-trihydroxyvitamin D, leading to the inactivation of the active form of vitamin D . This is part of a feedback loop to prevent a sustained production of the active form of vitamin D that would lead to hypercalcemia . It is also suggested that a complete absence of vitamin D metabolites hydroxylated at position 24 during embryogenesis leads to abnormal bone structure .
Action Environment
The action of 24,25-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the production and degradation of the active form of vitamin D needs to be tightly regulated to maintain mineral homeostasis . Hypocalcemia results in increased production of the active form of vitamin D, which is secondary to increased parathyroid hormone (PTH) . The expression and activity of the 1α-OHase enzyme, which produces the active form of vitamin D, is controlled in a classic feedback loop to prevent hypercalcemia .
Propiedades
IUPAC Name |
(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEQZNMKGFTMQE-LLWYEHBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735363 | |
| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |
CAS RN |
58050-55-8 | |
| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the research presented in this paper regarding 24,25-Dihydroxy Vitamin D2?
A1: This paper [] focuses on the isolation and identification of 24,25-Dihydroxy Vitamin D2 using a specific technique: perfusion of rat kidneys. While the paper doesn't delve into the detailed properties and functions of this compound, it highlights the successful isolation and identification of this vitamin D2 metabolite using a biological model. This isolation paved the way for further research into its metabolic pathways and potential biological roles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)
![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)


![4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1530346.png)





![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)